molecular formula C12H11NO2 B13299430 3-(Isoquinolin-6-yl)propanoic acid

3-(Isoquinolin-6-yl)propanoic acid

Cat. No.: B13299430
M. Wt: 201.22 g/mol
InChI Key: MKMXVIBKDXYBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isoquinolin-6-yl)propanoic acid is an organic compound that features an isoquinoline ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-6-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of isoquinoline with a suitable propanoic acid derivative under specific conditions. For example, the esterification of isoquinoline with propanoic acid derivatives followed by hydrolysis can yield the desired compound . Another method involves the use of hydrazine hydrate and sodium hydroxide in ethanol to convert methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate to 3-[2-oxoquinolin-1(2H)-yl]propanoic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The isoquinoline ring can interact with various enzymes and receptors, influencing biological processes such as signal transduction and gene expression. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Isoquinolin-6-yl)propanoic acid include:

Uniqueness

This compound is unique due to its specific isoquinoline ring position and the presence of the propanoic acid group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-isoquinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c14-12(15)4-2-9-1-3-11-8-13-6-5-10(11)7-9/h1,3,5-8H,2,4H2,(H,14,15)

InChI Key

MKMXVIBKDXYBEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CCC(=O)O

Origin of Product

United States

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